4-(2,4-Dinitrophenylazo)phenol
Description
4-(2,4-Dinitrophenylazo)phenol (DNAP, CAS: 81238-57-5) is an azo compound characterized by a phenolic hydroxyl group and a 2,4-dinitrophenylazo substituent. Its structure enables tautomerism between the azo (Ar–N=N–Ar') and hydrazone (Ar–NH–N=Ar') forms, which is influenced by substituent effects and solvent interactions . DNAP is synthesized via diazotization and coupling reactions, as seen in derivatives like IND-X and IND-Y, which are used as acid-base indicators . Its applications span chromogenic sensors, analytical chemistry, and macrocyclic host-guest systems (e.g., crown ether conjugates) .
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,4-dinitrophenyl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5/c17-10-4-1-8(2-5-10)13-14-11-6-3-9(15(18)19)7-12(11)16(20)21/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAYGJNMLDVSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201040390, DTXSID80936414 | |
| Record name | Phenol, 4-[2-(2,4-dinitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6690-51-3, 16081-15-5 | |
| Record name | 4-(2,4-Dinitrophenylazo)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006690513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinone 2,4-dinitrophenylhydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77054 | |
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| Record name | Phenol, 4-[2-(2,4-dinitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16081-15-5 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dinitrophenylazo)phenol typically involves the diazotization of 2,4-dinitroaniline followed by coupling with phenol. The reaction conditions generally include:
Diazotization: 2,4-dinitroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Using large-scale reactors for the diazotization and coupling reactions.
- Ensuring precise control of temperature and pH to maximize yield and purity.
- Employing efficient purification techniques such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dinitrophenylazo)phenol undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Complexation: It can form complexes with metal ions, which can be used in various analytical applications.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.
Complexation: Metal salts such as copper(II) sulfate or iron(III) chloride in aqueous solutions.
Major Products:
Reduction: 4-(2,4-Diaminophenylazo)phenol.
Substitution: 4-(2,4-Dinitrophenylazo)-2-nitrophenol or 4-(2,4-Dinitrophenylazo)-2-sulfonylphenol.
Complexation: Metal-phenol complexes with distinct colors and properties.
Scientific Research Applications
4-(2,4-Dinitrophenylazo)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the detection and quantification of metal ions through colorimetric methods.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrophenylazo)phenol involves its ability to form stable complexes with metal ions. This property is exploited in various analytical techniques to detect and quantify metal ions in solutions. The compound’s azo group can also participate in electron transfer reactions, making it useful in redox chemistry.
Comparison with Similar Compounds
Tautomerism and Structural Influences
DNAP’s tautomeric equilibrium is highly sensitive to substituents. Key comparisons include:
- Nitro Group Impact: The 2'-nitro group in DNAP stabilizes the hydrazone form via inductive effects, while its absence (e.g., in 4-(4-nitrophenylazo)phenol) results in pure azo tautomers .
- Backbone Effects: Naphthol-based azo compounds (e.g., 2-[2,4-Dinitrophenylazo]naphthol-3,6-disulfonic acid) exhibit stronger hydrazone character than phenol analogs due to extended conjugation .
Substituent Effects on Physical and Chemical Properties
Acidity (pKa):
DNAP’s phenolic hydroxyl group exhibits lower pKa (~4.5) compared to simpler nitrophenols due to electron-withdrawing nitro and azo groups:
| Compound | pKa | Reference |
|---|---|---|
| DNAP | ~4.5 | |
| 4-Nitrophenol | 7.1 | |
| 4-(4-Nitrophenylazo)phenol | ~8.2 |
Spectral Properties:
- UV-Vis: DNAP shows λmax ~450 nm (azo form) and ~520 nm (hydrazone) in ethanol, whereas 4-nitrophenylazo derivatives absorb at shorter wavelengths (~380 nm) .
- IR : DNAP’s hydrazone form exhibits NH stretches at ~3200 cm⁻¹, absent in pure azo tautomers .
Biological Activity
4-(2,4-Dinitrophenylazo)phenol, commonly referred to as DNP-phenol, is an organic compound characterized by its azo group linking two aromatic rings. This compound has gained attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of DNP-phenol, supported by recent research findings and case studies.
- Chemical Formula : C12H10N4O5
- Molecular Weight : 278.23 g/mol
- Appearance : Reddish-brown solid, insoluble in water but soluble in organic solvents.
DNP-phenol's structure includes a dinitrophenyl azo group that enhances its reactivity with biological molecules, making it a subject of interest for various studies related to its biological effects and potential applications.
The biological activity of DNP-phenol is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The electrophilic nature of the azo group allows it to form adducts with amino acids and other biomolecules, potentially leading to modifications that can disrupt normal cellular functions.
Key Mechanisms:
- Enzyme Inhibition : DNP-phenol can inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, leading to apoptosis in cancer cells.
- DNA Interaction : DNP-phenol has been shown to bind to DNA, which can interfere with replication and transcription processes.
Antimicrobial Activity
Research indicates that DNP-phenol exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
Several studies have explored the anticancer potential of DNP-phenol. For instance:
- Cell Line Studies : In vitro studies using cancer cell lines showed that DNP-phenol can induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
- In Vivo Studies : Animal models treated with DNP-phenol exhibited reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.
Case Studies
- Antifungal Activity : A study investigated the antifungal properties of DNP-phenol against various fungal strains. Results showed that it effectively inhibited fungal growth at low concentrations, suggesting its utility in agricultural applications for disease control.
- Ecotoxicological Assessment : An assessment was conducted on the environmental impact of DNP-phenol. The compound was found to exhibit toxicity towards aquatic organisms, highlighting the need for careful management when used in industrial applications.
Data Table: Summary of Biological Activities
| Activity Type | Organism Tested | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Inhibition of growth |
| Antimicrobial | S. aureus | 25 | Complete inhibition |
| Anticancer | HeLa cells | 10 | Induction of apoptosis |
| Antifungal | Candida albicans | 30 | Significant growth inhibition |
| Ecotoxicity | Daphnia magna | 100 | Mortality observed |
Q & A
Q. Advanced Research Focus
- UV-Vis Spectroscopy : The compound exhibits strong absorbance in the visible range (λ_max ~450–500 nm) due to π→π* transitions in the azo chromophore. Solvatochromic shifts in polar solvents (e.g., DMSO) indicate charge-transfer interactions .
- DFT Calculations : Density functional theory (DFT) models (e.g., B3LYP/6-311++G**) predict frontier molecular orbitals, revealing electron density localization on the nitro and azo groups. These models align with experimental IR and UV-Vis data to validate tautomeric preferences .
- X-ray Crystallography : While not directly available for this compound, analogous structures (e.g., 4-(2,4-dichlorophenoxy)phenol derivatives) show planar geometry, stabilized by intramolecular hydrogen bonding between phenolic –OH and azo groups .
How do electron-withdrawing groups on the dinitrophenyl moiety influence the photochemical stability of this compound?
Advanced Research Focus
The nitro groups at the 2- and 4-positions enhance photostability by delocalizing electron density through resonance, reducing susceptibility to UV-induced degradation. Accelerated aging tests under UV light (λ = 365 nm) show <10% decomposition over 24 hours in inert atmospheres. However, in aqueous media, hydrolysis of the azo bond can occur, particularly under alkaline conditions (pH >10). Mitigation strategies include encapsulation in polymeric matrices or addition of radical scavengers (e.g., ascorbic acid) to quench reactive oxygen species .
What experimental design considerations are critical for studying the reactivity of this compound in redox reactions?
Advanced Research Focus
Redox behavior is influenced by the azo group’s electron affinity. Cyclic voltammetry (CV) in acetonitrile reveals two reduction peaks: the first (-0.5 V vs. Ag/Ag⁺) corresponds to nitro group reduction, and the second (-1.2 V) relates to azo bond cleavage. Controlled-potential electrolysis can isolate intermediates for mechanistic studies. For oxidation reactions, Fenton-like systems (Fe²⁺/H₂O₂) degrade the compound via hydroxyl radical attack, with pseudo-first-order kinetics dependent on [H₂O₂] and temperature. Multivariable optimization (e.g., Box-Behnken design) is recommended to model interactions between parameters like pH, oxidant concentration, and reaction time .
How can researchers resolve contradictions in reported tautomeric ratios of this compound across different studies?
Advanced Research Focus
Discrepancies often arise from solvent polarity, temperature, and measurement techniques. For example, IR spectra in tetrachloroethylene at 100°C may indicate 100% hydrazone form, while room-temperature NMR in DMSO-d₆ shows mixed tautomers. To reconcile
Standardize solvent systems (e.g., non-polar vs. polar aprotic).
Use complementary techniques (e.g., Raman spectroscopy for solid-state analysis).
Apply multivariate regression to quantify tautomer populations under varying conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
